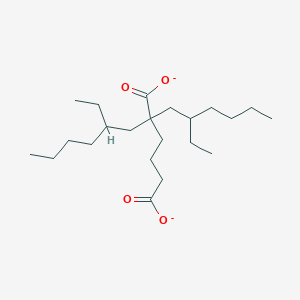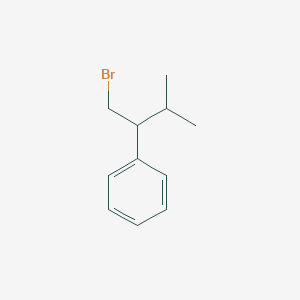
(1-Bromo-3-methylbutan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromo-3-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom is attached to a carbon chain that includes a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
合成路线和反应条件
(1-溴-3-甲基丁-2-基)苯的合成通常涉及3-甲基丁-2-基苯的溴化。这可以通过在铁 (Fe) 或溴化铝 (AlBr3) 等催化剂存在下使用溴 (Br2) 来实现。反应在受控条件下进行,以确保在所需位置进行选择性溴化。
工业生产方法
在工业规模上,(1-溴-3-甲基丁-2-基)苯的生产可能涉及连续流动工艺,其中反应物在受控环境中混合和反应。这种方法确保了产品的产率和纯度高,使其适合各种应用。
化学反应分析
反应类型
(1-溴-3-甲基丁-2-基)苯会发生几种类型的化学反应,包括:
取代反应: 通过亲核取代反应,溴原子可以被其他官能团取代。
氧化反应: 该化合物可以被氧化成各种产物,具体取决于所使用的氧化剂。
还原反应: 溴原子的还原会导致相应的烃的形成。
常用试剂和条件
亲核取代: 常用试剂包括氢氧化钠 (NaOH) 或氢氧化钾 (KOH),在水性或醇性介质中。
氧化: 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 进行催化氢化是常见的。
主要产物
取代: 产物取决于所使用的亲核试剂,例如醇、胺或醚。
氧化: 产物可能包括羧酸或酮。
还原: 主要产物是相应的烃。
科学研究应用
(1-溴-3-甲基丁-2-基)苯在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其与生物分子的潜在相互作用。
医药: 研究其在药物开发中的潜在用途。
工业: 用于生产特种化学品和材料。
作用机理
(1-溴-3-甲基丁-2-基)苯发挥作用的机制取决于具体的反应或应用。在亲核取代反应中,溴原子被亲核试剂取代,形成新的键。参与的分子靶点和途径根据其使用的具体背景而异。
作用机制
The mechanism by which (1-Bromo-3-methylbutan-2-yl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific context of its use.
相似化合物的比较
类似化合物
- (1-氯-3-甲基丁-2-基)苯
- (1-碘-3-甲基丁-2-基)苯
- (1-氟-3-甲基丁-2-基)苯
独特性
(1-溴-3-甲基丁-2-基)苯的独特之处在于存在溴原子,它赋予了特定的反应性和性质。与它的氯、碘和氟类似物相比,溴衍生物通常表现出不同的反应性模式,并应用于不同的应用中。
属性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC 名称 |
(1-bromo-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H15Br/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI 键 |
KFIMHJPLUHYGGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CBr)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


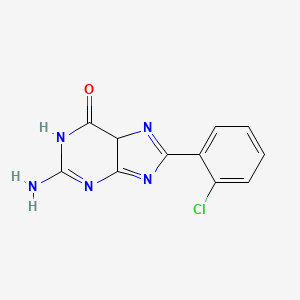
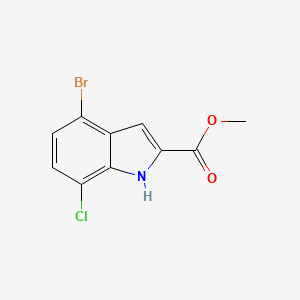
![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)
![(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide](/img/structure/B12313706.png)

![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)
![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)
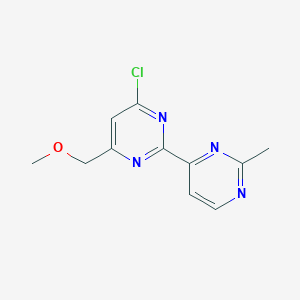
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
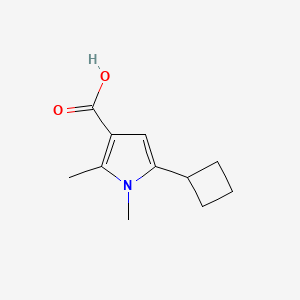
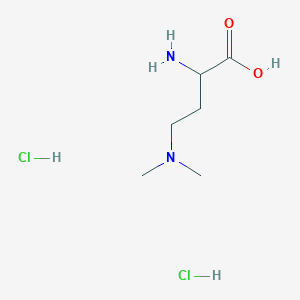
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)
